molecular formula C16H11ClFN3OS2 B2923106 3-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392303-39-8

3-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2923106
CAS No.: 392303-39-8
M. Wt: 379.85
InChI Key: KQDQIGRPDWPJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 3-chloro group and a 1,3,4-thiadiazole ring bearing a (3-fluorophenyl)methylsulfanyl moiety. The thiadiazole scaffold is known for its electron-deficient nature, enabling diverse non-covalent interactions, while the halogen substituents (Cl and F) enhance lipophilicity and influence electronic properties.

Properties

IUPAC Name

3-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS2/c17-12-5-2-4-11(8-12)14(22)19-15-20-21-16(24-15)23-9-10-3-1-6-13(18)7-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDQIGRPDWPJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Benzamide Substituents
  • Chloro vs. Fluoro Substitution :
    • 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) : The 3-chloro group induces distinct $ ^1H $-NMR shifts (δ 7.45–8.10 ppm for aromatic protons) compared to its 4-chloro analogue (4c), which shows upfield shifts due to reduced electron withdrawal .
    • 2-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4d) : Fluorine at the ortho position causes significant deshielding in $ ^{19}F $-NMR (δ -110 ppm), contrasting with the meta-fluoro substituent in the target compound .
Thiadiazole Substituents
  • 2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide: The trifluoromethyl group enhances metabolic stability, while the phenoxyacetamide chain introduces conformational flexibility .

Physicochemical Properties

  • Spectroscopic Profiles :

    • IR Spectroscopy : The target compound exhibits N–H (3280 cm$ ^{-1} $), C=O (1680 cm$ ^{-1} $), and C–S (690 cm$ ^{-1} $) stretches, consistent with analogues like 4b–4g .
    • Mass Spectrometry : Molecular ion peaks at m/z 407 [M+H]$ ^+ $, similar to 3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (m/z 457) .
  • Crystallographic Data :

    • 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole : Exhibits a butterfly conformation with dihedral angles of 46.3°, suggesting that substituent bulkiness influences molecular packing .

Biological Activity

3-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide, also known as V012-5987, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula of this compound is C16H13ClFN3OS. It features a thiadiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : The compound exhibited an IC50 value indicating potent growth inhibition. For instance, related compounds in the thiadiazole series demonstrated IC50 values ranging from 3.77 to 24.79 µg/mL against MCF-7 cells .
  • HepG2 (Liver Cancer) : Similar cytotoxic effects were observed in HepG2 cell lines, with many derivatives showing moderate to potent activity compared to standard treatments like 5-Fluorouracil .

The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis in cancer cells. For example, one study reported that a related thiadiazole derivative caused G2/M phase arrest in MCF-7 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the thiadiazole structure influence biological activity. Key findings include:

  • Substitution Effects : Modifications on the phenyl ring significantly affect potency. For instance, para-substituted derivatives often exhibited enhanced activity due to improved lipophilicity and electronic properties .
  • Thiadiazole Ring as a Pharmacophore : The presence of the thiadiazole ring enhances membrane permeability and facilitates interaction with various biological targets .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated several thiadiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. Compounds with specific substitutions showed improved IC50 values, indicating enhanced anticancer activity .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds could effectively bind to key enzymes involved in cancer metabolism, suggesting potential pathways for therapeutic intervention .

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line IC50 (µg/mL) Mechanism
AnticancerMCF-73.77 - 24.79Cell cycle arrest at G2/M phase
AnticancerHepG2ModerateInduction of apoptosis

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-chloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide?

  • Answer : The compound can be synthesized via a two-step protocol:

Thiadiazole core formation : Cyclize a substituted thiosemicarbazide with a carbonyl compound (e.g., ethyl 2-oxoacetate) using POCl₃ or Lawesson’s reagent under reflux (90°C, 3 hours) .

Amide coupling : React 5-substituted-1,3,4-thiadiazol-2-amine with 3-chlorobenzoyl chloride in pyridine or dioxane, with triethylamine as a base. Purify via recrystallization (ethanol/DMF) .

  • Key validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and melting point analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • Answer :

  • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons (benzamide and fluorophenyl groups). A singlet at δ 4.2–4.5 ppm corresponds to the –SCH₂– bridge .
  • IR : Stretching vibrations at 1660–1680 cm⁻¹ (C=O amide), 1250–1270 cm⁻¹ (C–S), and 690–710 cm⁻¹ (C–F) .
  • MS : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₆H₁₀ClFN₃OS₂), with fragmentation patterns confirming the thiadiazole and benzamide moieties .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Answer : Prioritize assays based on structural analogs:

  • Anticancer : Test against NCI-60 cancer cell lines at 10 µM, with IC₅₀ determination for responsive cell types (e.g., leukemia, breast cancer) .
  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition : Screen for lipoxygenase (LOX) or acetylcholinesterase (AChE) activity at 1–100 µM, comparing to reference inhibitors (e.g., quercetin for LOX) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Answer : Perform single-crystal X-ray diffraction (SHELX suite):

  • Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···N, C–H···O) stabilizing the amide-thiadiazole conformation .
  • Torsion angles : Measure dihedral angles between the benzamide and thiadiazole planes (<10° indicates coplanarity, enhancing π-π stacking) .
  • Validation : Compare experimental bond lengths/angles to DFT-optimized structures (e.g., Gaussian 16/B3LYP/6-31G*) .

Q. How to address contradictory bioactivity data between this compound and its analogs (e.g., 3-fluoro vs. 4-chloro derivatives)?

  • Answer : Conduct a structure-activity relationship (SAR) study :

  • Substituent effects : Compare IC₅₀ values of analogs with varying halogen positions (e.g., 3-chloro vs. 4-fluoro) to identify electronic (σₚ) or steric influences .
  • Molecular docking : Map interactions with target proteins (e.g., LOX or bacterial enzymes) using AutoDock Vina. Fluorine at the 3-position may enhance H-bonding with Arg90 in LOX .
  • Solubility assays : Measure logP (HPLC) to assess bioavailability differences; higher lipophilicity (e.g., Cl vs. F) may reduce aqueous solubility but improve membrane permeability .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated –OH) at the benzamide para-position to enhance solubility and gradual release .
  • Cytochrome P450 screening : Use human liver microsomes to identify major metabolites. Block vulnerable sites (e.g., thiadiazole S-methylation) via methyl or trifluoromethyl substitutions .
  • Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodent models; calculate AUC, t₁/₂, and bioavailability. Poor oral absorption may require nanoformulation (e.g., PLGA nanoparticles) .

Q. How to validate the compound’s mechanism of action in bacterial enzyme inhibition?

  • Answer :

  • Target identification : Use thermal shift assay (TSA) to identify binding partners (e.g., E. coli PPTase). A ΔTₘ > 2°C confirms target engagement .
  • Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate (e.g., acetyl-CoA). A non-competitive inhibition pattern (unchanged Kₘ, reduced Vₘₐₓ) suggests allosteric binding .
  • Resistance studies : Serial passage bacteria (e.g., S. aureus) under sub-MIC compound pressure. Sequence resistant strains to identify mutations (e.g., PPTase Ala117Val) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.